Dids

概要

説明

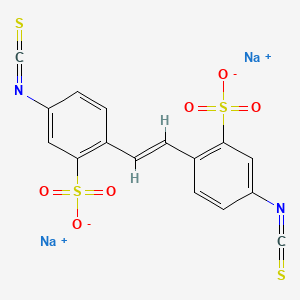

4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid is a chemical compound known for its role as an anion exchange inhibitor. It is widely used in scientific research due to its ability to inhibit various biological processes, including the activity of the RAD51 protein, which is essential for DNA repair through homologous recombination .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid involves the reaction of stilbene derivatives with isothiocyanate groups. The process typically requires the use of solvents such as dimethyl sulfoxide (DMSO) and may involve heating and stirring to ensure complete reaction .

Industrial Production Methods: In industrial settings, the production of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

化学反応の分析

Types of Reactions: 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid undergoes various chemical reactions, including:

Substitution Reactions: The isothiocyanate groups can react with nucleophiles, leading to the formation of thiourea derivatives.

Inhibition Reactions: It inhibits the activity of proteins such as RAD51 by binding to their active sites.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in reactions with 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid include amines and thiols.

Reaction Conditions: Reactions are typically carried out in polar solvents like DMSO at elevated temperatures to facilitate the reaction.

Major Products:

Thiourea Derivatives: Formed from the reaction of isothiocyanate groups with nucleophiles.

Inhibited Protein Complexes: Resulting from the binding of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid to target proteins.

科学的研究の応用

Molecular Biology and Biochemistry

DIDS is primarily known for its ability to inhibit specific proteins involved in cellular processes.

- Inhibition of RAD51 : this compound has been demonstrated to effectively inhibit RAD51-mediated strand exchange, a critical step in DNA repair mechanisms. This inhibition can be pivotal in studies focused on understanding the repair processes of DNA double-strand breaks and the implications for cancer therapies targeting homologous recombination pathways .

- Chloride Channel Modulation : this compound acts as an inhibitor of chloride channels, particularly in studies related to cell volume regulation and ion transport mechanisms. Its ability to block these channels makes it a useful tool in investigating the physiological roles of chloride ions in various cellular contexts .

Pharmacological Applications

This compound has shown potential in various pharmacological contexts:

- Anticancer Research : By inhibiting RAD51, this compound may enhance the efficacy of certain chemotherapeutic agents that rely on DNA damage to induce cancer cell death. This application is particularly relevant in developing combination therapies that sensitize cancer cells to treatment .

- Neuroprotection : Research indicates that this compound may have neuroprotective effects by modulating chloride channels involved in neuronal excitability. This application is significant for conditions such as epilepsy and neurodegenerative diseases where ion homeostasis is disrupted .

Toxicological Studies

This compound has been utilized in toxicology to assess the impact of various substances on cellular ion transport mechanisms:

- Assessment of Toxicity Mechanisms : By using this compound to block chloride channels, researchers can evaluate how alterations in ion transport contribute to cellular toxicity induced by environmental pollutants or pharmaceuticals. This approach aids in understanding the mechanistic pathways leading to cell damage or death .

Table 1: Summary of Key Studies Involving this compound

作用機序

The mechanism of action of 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid involves its ability to bind to specific sites on target proteins, thereby inhibiting their activity. For example, it binds to the DNA-binding site of RAD51, preventing the protein from facilitating homologous recombination and DNA repair . Additionally, it can inhibit caspase activity by alkylating amino or thiol groups on these proteases .

類似化合物との比較

4,4’-Diisothiocyanato-2,2’-stilbenedisulfonic acid (DAZDS): Similar in structure and function, also inhibits RAD51 activity.

4-Acetamido-4’-isothiocyanatostilbene-2,2’-disulfonic acid (SITS): Another stilbene derivative with similar inhibitory properties but different binding affinities.

Uniqueness: 4,4’-Diisothiocyanatostilbene-2,2’-disulfonic acid is unique due to its dual isothiocyanate groups, which are essential for its inhibitory activity. This structural feature allows it to effectively bind to and inhibit target proteins, making it a valuable tool in scientific research .

生物活性

The compound "Dids" (Decyl-1,2-dihydroxy-3,4-dihydroquinoxaline) has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables, case studies, and detailed research findings.

This compound is characterized by its unique chemical structure, which includes a quinoxaline backbone. This structure is significant as it influences the compound's interaction with biological targets. The mechanism of action is believed to involve modulation of specific signaling pathways, leading to various biological effects.

Biological Activity

This compound exhibits a range of biological activities that have been documented in various studies. Key areas of interest include:

- Antitumor Activity : Research has shown that this compound can inhibit the proliferation of cancer cells. In vitro studies utilizing MTS cytotoxicity assays demonstrated that this compound effectively reduces cell viability in several cancer cell lines.

- Antimicrobial Properties : this compound has also been evaluated for its antimicrobial activity against various pathogens. Studies indicate that it can inhibit the growth of both gram-positive and gram-negative bacteria.

- Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 1: Summary of Biological Activities of this compound

Case Studies

Several case studies highlight the effectiveness and potential applications of this compound:

- Antitumor Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell proliferation and increased apoptosis rates. The study utilized both 2D and 3D culture systems to assess the compound's efficacy comprehensively.

- Antimicrobial Activity : In a clinical setting, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated a notable reduction in bacterial load, suggesting its potential as an alternative treatment for resistant infections.

- Neuroprotection : A recent investigation into the neuroprotective effects of this compound involved administering the compound to models of oxidative stress-induced neuronal damage. The findings revealed that this compound significantly mitigated neuronal loss and improved functional outcomes.

Research Findings

Recent research has focused on optimizing the pharmacological profile of this compound through structural modifications and formulation strategies. Studies have employed high-throughput screening techniques to evaluate its activity across various biological assays, revealing promising results that warrant further investigation.

特性

IUPAC Name |

disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPAYBXVXXBSKP-SEPHDYHBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2Na2O6S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67483-13-0, 132132-49-1 | |

| Record name | NSC 344481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。